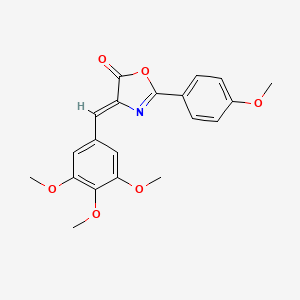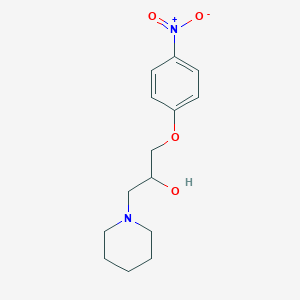![molecular formula C18H19ClN2O3 B4956527 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4956527.png)
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor that targets the Kv7.2/7.3 potassium channels. These channels are important for regulating neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and schizophrenia.
Mecanismo De Acción
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide targets the Kv7.2/7.3 potassium channels, which are important for regulating neuronal excitability. By blocking these channels, this compound reduces the firing of neurons, which can help to prevent seizures and reduce pain. Additionally, this compound has been shown to modulate the activity of other ion channels and receptors, including GABAA receptors and TRPV1 channels.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of many drugs. This compound has also been shown to have antioxidant properties and to reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide is that it is a highly selective inhibitor of the Kv7.2/7.3 channels, which reduces the likelihood of off-target effects. Additionally, this compound has good bioavailability and can be administered orally, which makes it a convenient tool for studying the role of Kv7.2/7.3 channels in vivo. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Direcciones Futuras
There are many potential future directions for research on 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of the Kv7.2/7.3 channels, which could have even greater therapeutic potential. Additionally, there is interest in exploring the role of Kv7.2/7.3 channels in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in exploring the potential of this compound as a tool for studying the role of Kv7.2/7.3 channels in other physiological systems, such as the cardiovascular system and the immune system.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets the Kv7.2/7.3 potassium channels. It has shown promise as a potential therapeutic agent for a variety of neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. This compound has a well-defined mechanism of action and has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide was first reported by researchers at Merck in 2010. The synthesis involves a series of chemical reactions starting with 2-chloro-5-nitrobenzoic acid, which is converted into 5-chloro-2-nitrobenzoic acid. This intermediate is then reacted with 2-aminobenzamide to form the target compound this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in neurological disorders. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing neuropathic pain in rats. Additionally, this compound has been shown to improve cognitive function in a mouse model of schizophrenia.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)20-17(22)13-6-4-5-7-15(13)21-18(23)14-10-12(19)8-9-16(14)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZIWCKOSOLXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)

![4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
